molecular formula C₁₆H₁₇BrFNO₄ B1155599 8-Fluoronorlaudanosoline Hydrobromide

8-Fluoronorlaudanosoline Hydrobromide

Cat. No.: B1155599
M. Wt: 386.21
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoronorlaudanosoline Hydrobromide is a derivative of Norlaudanosoline, which is a key intermediate on the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids . The molecular formula of this compound is C16H17BrFNO4, and it has a molecular weight of 386.21 . The incorporation of a fluorine atom at the 8-position is a significant structural modification. In modern pharmaceutical chemistry, fluorine substitution is a common strategy used to augment the potency, selectivity, and metabolic stability of drug candidates by altering their electronic properties and binding interactions with target proteins . This makes this compound a highly valuable biochemical tool for researchers investigating the biosynthesis and structure-activity relationships of complex alkaloids. The compound is provided as a highly purified material and should be stored at -20°C to ensure long-term stability . This product is intended for research purposes only and is not approved for human, veterinary, or therapeutic use .

Properties

Molecular Formula

C₁₆H₁₇BrFNO₄

Molecular Weight

386.21

Synonyms

1-(3,4-Dihydroxybenzyl)-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 8-Fluoronorlaudanosoline Hydrobromide (hypothetical) with structurally related hydrobromide salts and norlaudanosoline derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
8-Fluoronorlaudanosoline HBr Hypothetical: C₁₆H₁₅FNO₄·HBr ~370.2 (est.) Fluorine at C8 position Likely intermediate for fluorinated alkaloids N/A
6’-Bromo-norlaudanosoline HBr C₁₆H₁₆Br₂NO₄ 447.12 Bromine at C6’ position Biosynthetic intermediate for morphinan alkaloids [1]
Laudanosoline HBr Trihydrate C₁₇H₁₉NO₄·HBr·3H₂O 301.34 (anhydrous) Methoxy groups at C6, C7, C3’, C4’ Alkaloid precursor; reduced solubility due to methoxy groups [4]
Eletriptan HBr C₂₂H₂₆N₂O₂S·HBr 462.43 Sulfonyl and pyrrolidinyl groups 5-HT1B/1D receptor agonist (migraine treatment) [2]
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 Morphinan backbone, methoxy group Antitussive agent; NMDA receptor modulation [5]
Key Observations:
  • Halogen Substitution: The presence of fluorine (hypothetical) vs. bromine in 6’-Bromo-norlaudanosoline HBr would alter electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to bromine.
  • Pharmacological Relevance : Eletriptan HBr and Dextromethorphan HBr demonstrate how hydrobromide salts enhance solubility and bioavailability for CNS-targeted drugs .

Functional and Pharmacokinetic Insights

  • 6’-Bromo-norlaudanosoline HBr: Bromine at C6’ may sterically hinder enzymatic processing in alkaloid biosynthesis, altering downstream product profiles .
  • Hypothetical 8-Fluoronorlaudanosoline HBr: Fluorine’s inductive effect could increase the compound’s acidity, improving solubility in aqueous environments. This contrasts with Laudanosoline HBr Trihydrate, where methoxy groups decrease solubility .
  • Salt Form Impact : Hydrobromide salts (e.g., Eletriptan HBr) are often chosen for their stability and dissociation properties, which enhance drug absorption .

Preparation Methods

Fluorine Incorporation via Electrophilic Substitution

Fluorination of aromatic systems often employs electrophilic agents such as Selectfluor™ or N-fluoropyridinium salts. For example, in the synthesis of 8-FDC, a fluorophenol precursor (3-amino-4-fluorophenol) is used to bypass late-stage fluorination challenges. Similarly, norlaudanosoline derivatives could undergo fluorination at the C8 position using 3-amino-4-fluorophenol as a starting material. Key considerations include:

  • Regioselectivity : Fluorine’s strong electron-withdrawing effects necessitate careful control of reaction conditions to prevent undesired substitution patterns.

  • Protecting Groups : Phenolic hydroxyl groups in norlaudanosoline precursors may require protection (e.g., acetylation) to avoid side reactions during fluorination.

Reductive Amination and Cyclization

The synthesis of 8-FDC involves a telescoped one-pot amidation/cyclization sequence using 3,3-dimethoxypropionic acid and 3-amino-4-fluorophenol . For norlaudanosoline, a similar approach could involve:

  • Condensation : Reaction of a fluorinated dopamine derivative with a carbonyl compound (e.g., aldehyde or ketone) to form the tetrahydroisoquinoline backbone.

  • Pictet-Spengler Cyclization : Acid-catalyzed cyclization to construct the benzylisoquinoline scaffold.

Hydrobromide Salt Formation

Acid-Base Reactions for Salt Precipitation

Hydrobromide salts are typically formed by treating freebase alkaloids with hydrobromic acid. In the synthesis of vortioxetine hydrobromide, for instance, the freebase is dissolved in a solvent (e.g., dichlorobenzene) and treated with HBr gas or aqueous HBr. Critical parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance salt solubility, while nonpolar solvents (e.g., toluene) promote precipitation.

  • Stoichiometry : Excess HBr ensures complete protonation of the tertiary amine.

Crystallization and Purification

Purification of hydrobromide salts often involves recrystallization from methanol/water mixtures or treatment with aqueous sodium bicarbonate to remove residual acids. For example, the 8-FDC intermediate is purified via NaHCO₃ reslurry, achieving 93 wt% purity.

Analytical and Process Challenges

Purity and Yield Optimization

The synthesis of 8-FDC achieves a 62% overall yield through telescoped steps and solvent optimization. Similar strategies could apply to 8-fluoronorlaudanosoline hydrobromide:

  • Telescoped Reactions : Combining amidation and cyclization in one pot reduces intermediate isolation steps.

  • Reverse Quenching : Adding reaction mixtures to cold water minimizes exotherms and improves yields.

Spectroscopic Characterization

Quantitative ¹H NMR with internal standards (e.g., mesitylene) is critical for assessing purity, as demonstrated in the 8-FDC synthesis. For hydrobromide salts, additional techniques include:

  • X-ray Diffraction : Confirms crystal structure and counterion placement.

  • Elemental Analysis : Verifies stoichiometric HBr incorporation.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Parallels Between 8-FDC and Proposed this compound Synthesis

Step8-FDC SynthesisProposed this compound Synthesis
FluorinationPre-installed fluorine in phenolElectrophilic substitution at C8
CyclizationH₂SO₄-mediated Friedel-CraftsPictet-Spengler cyclization with HCl/EtOH
Salt FormationN/AHBr gas in toluene or dichlorobenzene
PurificationNaHCO₃ reslurry (93% purity)Recrystallization from MeOH/H₂O

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